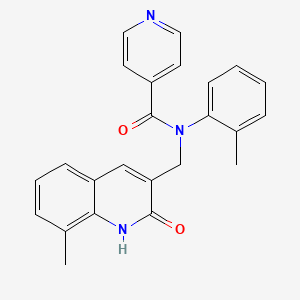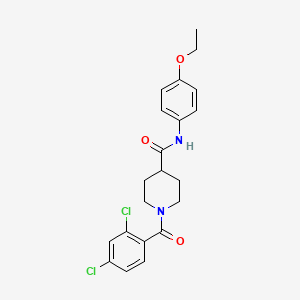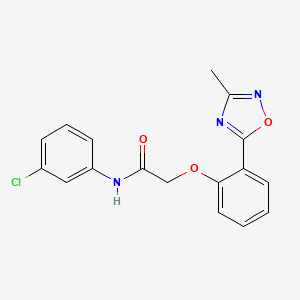
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMH-21 and is a potent inhibitor of the DNA repair enzyme, PARP-1. The inhibition of PARP-1 has been shown to have significant therapeutic potential in cancer treatment, making BMH-21 a promising candidate for further research in this field.
Mechanism of Action
BMH-21 works by binding to the catalytic domain of PARP-1, preventing it from repairing DNA damage caused by chemotherapy and radiation therapy. This leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. BMH-21 has been shown to have a higher affinity for PARP-1 than other PARP inhibitors, making it a promising candidate for further research in this field.
Biochemical and Physiological Effects:
BMH-21 has been shown to have significant biochemical and physiological effects in cancer cells. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. In addition, BMH-21 has been shown to induce apoptosis in cancer cells, further reducing tumor growth and progression.
Advantages and Limitations for Lab Experiments
BMH-21 has several advantages for use in lab experiments. It is a potent inhibitor of PARP-1, making it a suitable candidate for studying the effects of PARP inhibition on cancer cells. In addition, its high purity and yield make it a reliable compound for use in scientific research. However, there are also limitations to its use, including its high cost and limited availability.
Future Directions
There are several future directions for research on BMH-21. One potential area of research is the development of more potent PARP inhibitors based on the structure of BMH-21. In addition, further studies are needed to determine the optimal dosage and treatment regimen for BMH-21 in cancer treatment. Finally, more research is needed to determine the potential applications of BMH-21 in other areas of scientific research, such as neurodegenerative diseases and aging.
Synthesis Methods
The synthesis of BMH-21 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with benzoyl chloride to produce the final product. The synthesis of BMH-21 has been optimized to yield high purity and yield, making it a suitable candidate for scientific research applications.
Scientific Research Applications
BMH-21 has been extensively studied for its potential applications in cancer treatment. The inhibition of PARP-1 has been shown to sensitize cancer cells to DNA damage, leading to increased cell death and reduced tumor growth. BMH-21 has been shown to be a potent inhibitor of PARP-1, making it a promising candidate for further research in this field.
properties
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-17-13-18(20(25)23-19(17)12-15)14-24(22(2,3)4)21(26)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVFDXOSGAQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


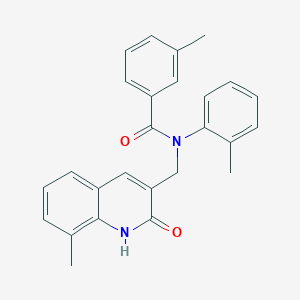


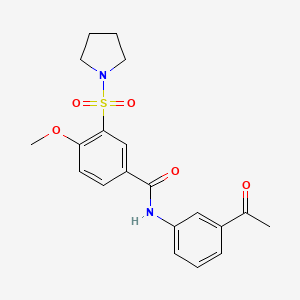
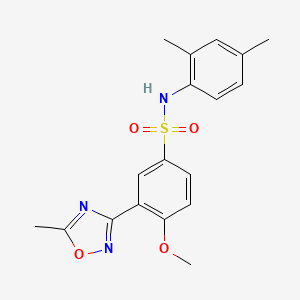
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)


